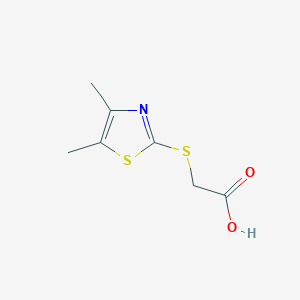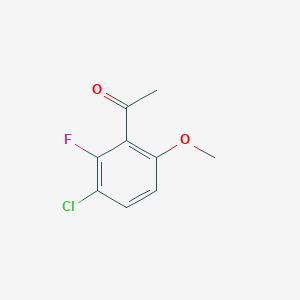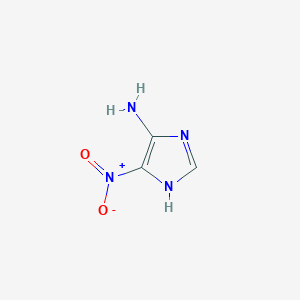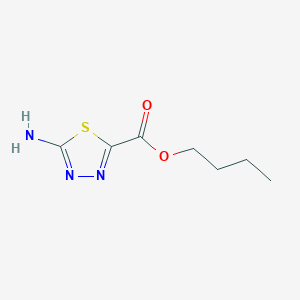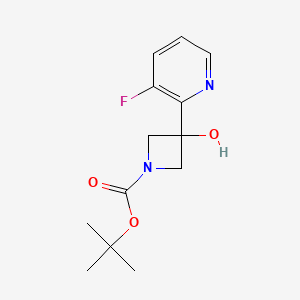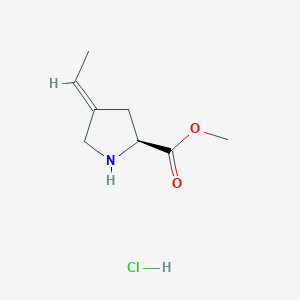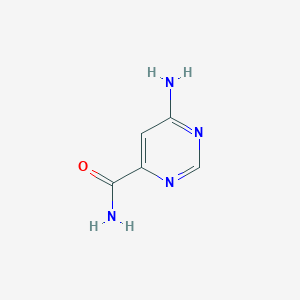
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol is a chemical compound that belongs to the class of morpholinopyrimidines This compound is characterized by the presence of a chloro group at the 6th position, a morpholine ring at the 2nd position, and a methanol group at the 4th position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol typically involves the following steps:
Nucleophilic Substitution: The starting material, 6-chloro-2,4-diaminopyrimidine, undergoes nucleophilic substitution with morpholine to form 6-chloro-2-morpholinopyrimidine.
Hydroxymethylation: The intermediate product is then subjected to hydroxymethylation using formaldehyde and a suitable base to introduce the methanol group at the 4th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include morpholine, formaldehyde, and bases such as sodium hydroxide or potassium carbonate.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Chloro-2-morpholinopyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to its biological effects. The compound’s chloro and morpholine groups play a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- 6-Chloro-2-methylpyrimidin-4-ol
- 6-Chloro-2,4-diaminopyrimidine
- 2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)phenol
Comparison: (6-Chloro-2-morpholinopyrimidin-4-yl)methanol is unique due to the presence of the methanol group at the 4th position, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers a broader range of applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C9H12ClN3O2 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C9H12ClN3O2/c10-8-5-7(6-14)11-9(12-8)13-1-3-15-4-2-13/h5,14H,1-4,6H2 |
Clé InChI |
VOHIABMELOJYOQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=CC(=N2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


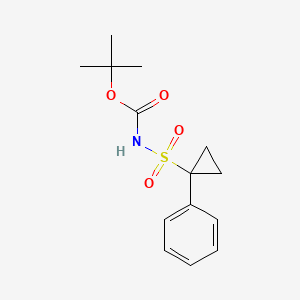
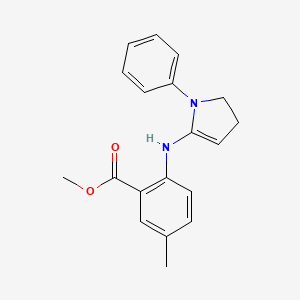
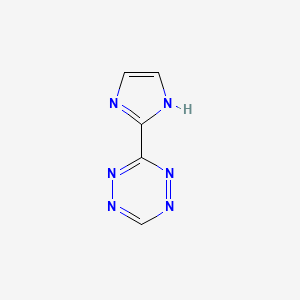

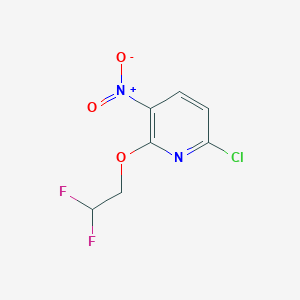

![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)
